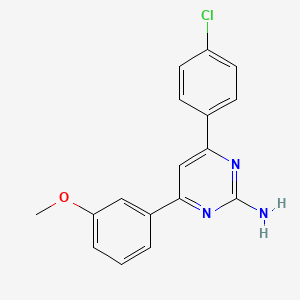
4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4-(4-methylphenyl)-6-(3,4,5-trimethoxy-phenyl)pyrimidine-2-amine, is an organic compound that has been studied extensively for its potential applications in the scientific research field. This compound is a heterocyclic amine that has a unique structure that allows it to interact with biological systems in various ways. This compound has been studied for its potential applications in drug design, as an antioxidant, and as a tool for studying metabolic pathways.
Applications De Recherche Scientifique
4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been studied extensively for its potential applications in the scientific research field. This compound has been used as a tool for studying metabolic pathways, as an antioxidant, and as a potential drug design tool. This compound(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has also been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that this compound interacts with biological systems in a variety of ways. For example, this compound has been shown to interact with certain receptors in the body, such as the serotonin receptor 5-HT2A, as well as with enzymes involved in metabolic pathways. In addition, this compound has been shown to interact with DNA and RNA, suggesting that it may have potential applications in gene regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine have been studied extensively. This compound has been shown to have antioxidant activity, as well as to interact with certain enzymes involved in metabolic pathways. In addition, this compound has been shown to interact with certain receptors in the body, such as the serotonin receptor 5-HT2A. Furthermore, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments offers a number of advantages. This compound can be synthesized relatively easily, and it has a relatively low toxicity. Furthermore, this compound has been studied extensively, allowing researchers to better understand its potential applications. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound is not very soluble in water, and it can be difficult to store for extended periods of time.
Orientations Futures
The potential applications of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine are still being explored. Some potential future directions for research include further study of the compound's antioxidant activity, its ability to interact with certain receptors, and its potential applications in gene regulation. In addition, further research into the compound's anti-inflammatory and anti-cancer effects could lead to the development of new and improved treatments for these diseases. Finally, further research into the compound's potential applications in drug design could lead to the development of new and improved drugs.
Méthodes De Synthèse
The synthesis of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can be achieved through a variety of methods. The most common method is the reaction of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenol with 3,4,5-trimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction results in the formation of this compound(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. Other methods for the synthesis of this compound(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine include the reaction of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenol with 3,4,5-trimethoxyphenylmagnesium bromide or the reaction of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenol with 3,4,5-trimethoxyphenylboronic acid.
Propriétés
IUPAC Name |
4-(4-methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-12-5-7-13(8-6-12)15-11-16(23-20(21)22-15)14-9-17(24-2)19(26-4)18(10-14)25-3/h5-11H,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAFUFGWZLRJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














